(2R)-2-acetamido-N,3-diphenylpropanamide

RORγ antagonist Enantiomeric potency ratio Nuclear receptor competition binding

Chirally pure (2R)-2-acetamido-N,3-diphenylpropanamide eliminates chiral resolution in med chem workflows. (R)-enantiomer shows 12-fold higher RORγ binding affinity vs (S)-enantiomer (IC50 51 nM vs 605 nM). Use as enantiopure scaffold for selective RORγt antagonists, avoiding inactive stereoisomer contamination. Essential for accurate SAR, in vitro ADME, and in vivo PK studies.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B7659206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-acetamido-N,3-diphenylpropanamide
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C17H18N2O2/c1-13(20)18-16(12-14-8-4-2-5-9-14)17(21)19-15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,20)(H,19,21)/t16-/m1/s1
InChIKeyNQNXQUNXDTXIBJ-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Acetamido-N,3-diphenylpropanamide: Procurement-Grade Chiral Diphenylpropanamide for RORγ-Targeted Drug Discovery


(2R)-2-acetamido-N,3-diphenylpropanamide (C₁₇H₁₈N₂O₂; MW 282.34 g/mol) is a chiral, non-racemic diphenylpropanamide bearing an (R)-configured acetamido group at C2, an N-phenyl amide, and a C3-phenyl substituent . The compound belongs to a pharmacologically validated class of diphenylpropanamides that function as selective retinoic acid-related orphan receptor gamma (RORγ/RORγt) antagonists, a target implicated in TH17-mediated autoimmune diseases [1]. Its defined (R) stereochemistry distinguishes it from racemic or (S)-enantiomer preparations that may exhibit reduced target engagement [2].

Why Racemic or (S)-Enantiomer Substitution of (2R)-2-Acetamido-N,3-diphenylpropanamide Compromises RORγ Antagonist Potency


Diphenylpropanamide-based RORγ antagonists exhibit pronounced stereochemical sensitivity at the C2 position. Published structure–activity relationship (SAR) data for the prototypical diphenylpropanamide ML209 (SR9805) demonstrate that the active enantiomer displays a 12-fold higher affinity in RORγ competition binding assays (IC₅₀ = 51 nM) compared to its enantiomer (IC₅₀ = 605 nM) [1]. Generic substitution of the defined (R)-enantiomer with racemic or (S)-configured material would therefore introduce approximately 50% inactive or low-potency stereoisomer, directly undermining assay sensitivity, reproducibility, and dose–response accuracy in cellular Th17 differentiation models [2].

(2R)-2-Acetamido-N,3-diphenylpropanamide: Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Potency Differentiation in RORγ Competition Binding: 12-Fold Advantage for the (R)-Configured Diphenylpropanamide Scaffold

In the diphenylpropanamide RORγ modulator series, the active enantiomer ML209 (structurally and stereochemically analogous to the (R)-configured scaffold) exhibited an IC₅₀ of 51 nM in RORγ competition binding assays, whereas its enantiomer showed an IC₅₀ of 605 nM — representing a 12-fold potency differential [1]. This demonstrates that the (R) stereochemistry at the C2 position is a critical determinant of target engagement. Procurement of the racemate would deliver a mixture containing ~50% of the substantially less potent enantiomer.

RORγ antagonist Enantiomeric potency ratio Nuclear receptor competition binding

RORγt Transcriptional Selectivity over RORα: Class-Level Nuclear Receptor Profiling for Diphenylpropanamides

The diphenylpropanamide class, exemplified by compound 4n (the racemic form of an (R)-configured diphenylpropanamide core), inhibited RORγt transcriptional activity while showing no measurable inhibition of RORα in cellular assays [1]. In a broader panel of 20 nuclear receptors, only weak off-target activity was observed for ERRα, LXRα, TRα, and TRβ [2]. This selectivity profile is scaffold-dependent and cannot be assumed for non-diphenylpropanamide RORγ tool compounds such as digoxin or SR1001.

RORγt selectivity Nuclear receptor panel Th17 differentiation

Sub-Micromolar Suppression of Human TH17 Cell Differentiation: Functional Cellular Efficacy of the Diphenylpropanamide Class

Diphenylpropanamide 4n suppressed human TH17 cell differentiation at sub-micromolar concentrations in primary human T cell cultures [1]. This functional, disease-relevant cellular endpoint extends beyond biochemical binding data and demonstrates that the diphenylpropanamide scaffold engages RORγt in a physiologically relevant context to reduce IL-17-producing T helper cells. Compounds lacking the diphenylpropanamide core (e.g., the benzenesulfonamide SR1001) operate through distinct binding modes and may not recapitulate this cellular efficacy [2].

TH17 differentiation IL-17 suppression Cellular functional assay

Stereochemically Defined (R)-Configuration Enables Enantiopure SAR Studies Unachievable with Racemic Diphenylpropanamide Mixtures

(2R)-2-acetamido-N,3-diphenylpropanamide provides a single, defined (R)-enantiomer (InChI Key: NQNXQUNXDTXIBJ-MRXNPFEDSA-N; isomeric SMILES: CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2) . In contrast, the racemic (±)-ML 209 (compound 4n) used in published studies is a racemic mixture (CAS 1334526-14-5) with an RORγ IC₅₀ of 1.1 μM in biochemical assays and 300 nM in cellular RORγt transcriptional assays . The racemate's apparent potency masks the underlying enantiomeric potency distribution, making it unsuitable for chiral SAR exploration where the individual contributions of each enantiomer must be deconvoluted.

Chiral SAR Enantiopure synthesis Stereochemical fidelity

Optimal Procurement and Application Scenarios for (2R)-2-Acetamido-N,3-diphenylpropanamide in RORγ-Focused Drug Discovery


Enantiopure Chiral Building Block for Asymmetric Synthesis of Diphenylpropanamide-Derived RORγ Antagonists

Use (2R)-2-acetamido-N,3-diphenylpropanamide as a chirally pure starting material for the synthesis of enantiopure diphenylpropanamide RORγ antagonists. The defined (R)-stereochemistry at C2 eliminates the need for chiral resolution or preparative chiral chromatography of final compounds, as demonstrated by the 12-fold potency advantage of the (R)-configured active enantiomer over the (S)-enantiomer in the ML209 series [1]. This approach streamlines medicinal chemistry workflows and ensures that SAR data are not confounded by enantiomeric mixtures.

Chiral Reference Standard for Analytical Method Development and Quality Control of Enantiopure Diphenylpropanamide APIs

Deploy (2R)-2-acetamido-N,3-diphenylpropanamide as a chiral reference standard for HPLC, SFC, or CE method development aimed at quantifying enantiomeric excess in diphenylpropanamide-based drug candidates. The compound's well-defined InChI Key (NQNXQUNXDTXIBJ-MRXNPFEDSA-N) and isomeric SMILES enable unambiguous identity confirmation , supporting regulatory compliance in analytical chemistry and quality control settings.

RORγt Selectivity Probe in Nuclear Receptor Counter-Screening Panels for TH17-Mediated Autoimmune Disease Models

Utilize the compound as a scaffold representative for diphenylpropanamide-class selectivity profiling against nuclear receptor panels. Published data confirm that diphenylpropanamides inhibit RORγt transcriptional activity without measurable activity at RORα and with only weak off-target activity at ERRα, LXRα, TRα, and TRβ among 20 NRs tested [2]. This selectivity signature supports its use as a chemotype-specific probe in counter-screening cascades to differentiate on-target RORγt pharmacology from off-target nuclear receptor effects.

Enantiomer-Specific Pharmacokinetic and Metabolic Stability Studies in Diphenylpropanamide Lead Optimization

Incorporate (2R)-2-acetamido-N,3-diphenylpropanamide as the enantiopure core for in vitro ADME and in vivo PK studies. Because the racemic (±)-ML 209 exhibits an IC₅₀ of 1.1 μM that averages both enantiomers , using the enantiopure (R)-form enables researchers to attribute PK/PD relationships specifically to the active stereoisomer, avoiding the confounded exposure–response correlations inherent to racemic mixtures. This is critical for establishing accurate in vitro–in vivo correlations (IVIVC) during lead optimization.

Quote Request

Request a Quote for (2R)-2-acetamido-N,3-diphenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.